REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][NH:6][C:7]1[C:8](=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:9]([O:11]C)=O)=[O:4].[O-:17][C:18]#[N:19].[K+]>C(O)(=O)C>[O:17]=[C:18]1[NH:19][C:9](=[O:11])[C:8]2[C:7](=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:6]1[CH2:5][C:3]([O:2][CH3:1])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)CNC=1C(C(=O)OC)=CC=CC1
|
Name
|
potassium cyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C2=CC=CC=C2C(N1)=O)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |